molecular formula C22H26N2O2 B5480349 [(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone

Cat. No.: B5480349
M. Wt: 350.5 g/mol
InChI Key: UQWPNHSMGUMGFW-KSFYIVLOSA-N
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Description

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone is a complex organic compound that features a piperidine ring and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carbazole moiety. Common reagents used in these reactions include ethylating agents, hydroxylating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and solution methods can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone is unique due to its combination of a piperidine ring and a carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-(9-methylcarbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-16-14-24(12-11-22(16,2)26)21(25)15-9-10-20-18(13-15)17-7-5-6-8-19(17)23(20)3/h5-10,13,16,26H,4,11-12,14H2,1-3H3/t16-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPNHSMGUMGFW-KSFYIVLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@@]1(C)O)C(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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